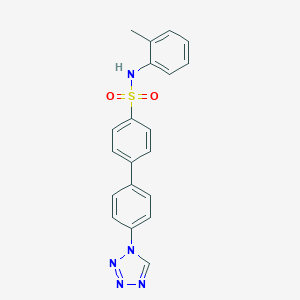![molecular formula C14H14BrNO4S2 B299741 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B299741.png)
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects in vitro. It has also been shown to have antimicrobial activity against certain bacterial strains. However, further studies are needed to determine its potential in vivo effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory and cancerous conditions. Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to determine its potential toxicity and pharmacokinetics in vivo.
Synthesemethoden
The synthesis of 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide involves a series of chemical reactions. The starting material is 3-(1,3-dioxan-2-yl)aniline, which is reacted with 5-bromo-2-chlorothiophene to obtain 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-amine. This intermediate is then reacted with sulfuryl chloride to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
Molekularformel |
C14H14BrNO4S2 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H14BrNO4S2/c15-12-5-6-13(21-12)22(17,18)16-11-4-1-3-10(9-11)14-19-7-2-8-20-14/h1,3-6,9,14,16H,2,7-8H2 |
InChI-Schlüssel |
HSRFLHKCBPHEOD-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Kanonische SMILES |
C1COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)

![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)

![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)
